N,N'-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide
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Overview
Description
7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound with a unique structure This compound is known for its intricate heptacyclic framework, which includes multiple nitrogen atoms and dimethylamino groups
Mechanism of Action
Target of Action
The primary target of the DAPER DNA Precipitation Reagent is DNA . The reagent is designed to interact with DNA molecules, enabling their precipitation from solution. This makes it a valuable tool in molecular biology research and applications .
Mode of Action
The DAPER DNA Precipitation Reagent operates through electrostatic interactions . The reagent contains positively charged dimethylamino groups, which interact with the negatively charged phosphate groups in the DNA backbone . This interaction neutralizes the charges, causing the DNA to precipitate out of solution .
Result of Action
The result of the DAPER DNA Precipitation Reagent’s action is the precipitation of DNA from solution. This allows for the collection and further analysis of DNA, facilitating various research and diagnostic applications .
Action Environment
The action of the DAPER DNA Precipitation Reagent can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of DNA precipitation. Additionally, temperature and the presence of other ions or compounds in the solution can also impact the reagent’s effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves multiple steps. The initial step typically includes the formation of the heptacyclic core, followed by the introduction of dimethylamino groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying complex organic synthesis and reaction mechanisms.
Biology: It may be used in biological studies to investigate its interactions with biomolecules and potential as a biochemical probe.
Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents.
Industry: Its unique properties may find applications in materials science, such as the development of advanced materials with specific electronic or mechanical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazaheptacyclic compounds and derivatives with different substituents. Examples include:
7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone: A compound with a similar core structure but different substituents.
7,18-Bis[3-(methylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone: A derivative with methylamino groups instead of dimethylamino groups.
Uniqueness
The uniqueness of 7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone lies in its specific combination of dimethylamino groups and the heptacyclic core. This combination imparts unique electronic and steric properties, making it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
IUPAC Name |
7,18-bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O4/c1-35(2)15-5-17-37-31(39)23-11-7-19-21-9-13-25-30-26(34(42)38(33(25)41)18-6-16-36(3)4)14-10-22(28(21)30)20-8-12-24(32(37)40)29(23)27(19)20/h7-14H,5-6,15-18H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCSVRAUWKNNCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCN(C)C)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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